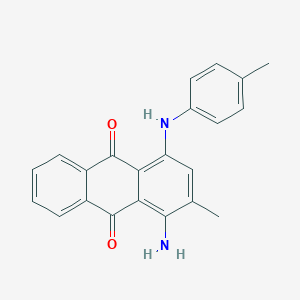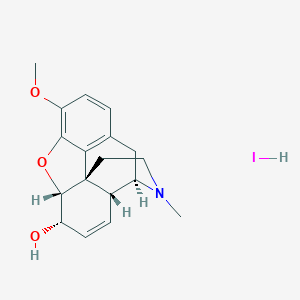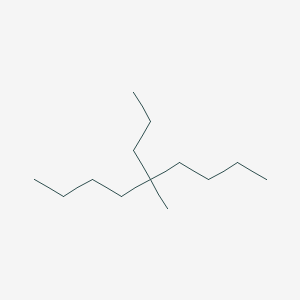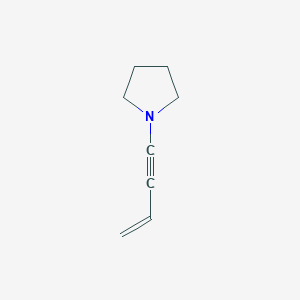
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . This method has been optimized to improve yields and reduce byproducts. Industrial production methods often involve transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant .
化学反応の分析
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without the m-chlorobenzyl group, which has different chemical properties and biological activities.
2H-Indazole: A structural isomer with distinct reactivity and applications.
3-Amino-1H-indazole-1-carboxamides: These compounds have shown significant antiproliferative activity against cancer cell lines.
特性
CAS番号 |
1025-59-8 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.7 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
InChIキー |
ZRZSYDHZWHSHMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Key on ui other cas no. |
1025-59-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


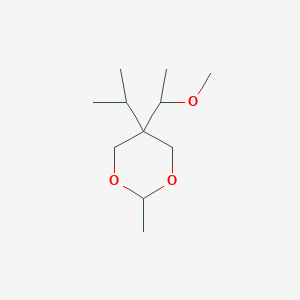
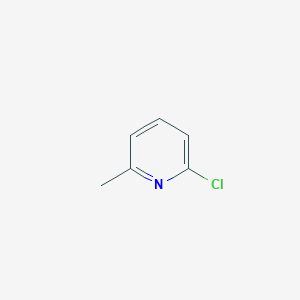
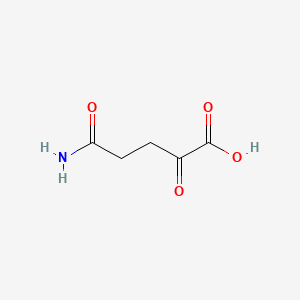

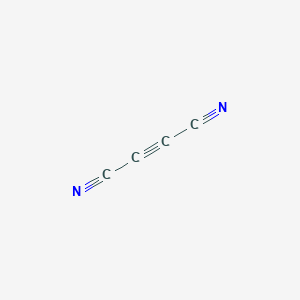
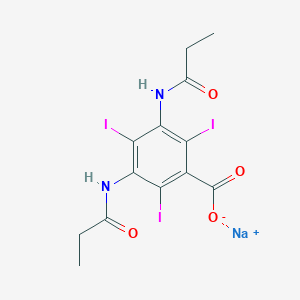
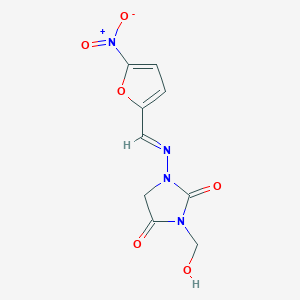
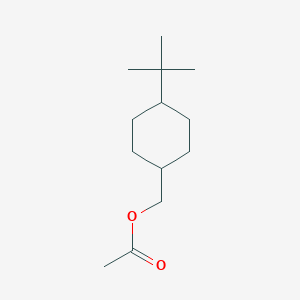
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)
